Trandolaprilat - 87679-71-8

Trandolaprilat

Catalog Number: EVT-286404
CAS Number: 87679-71-8
Molecular Formula: C22H30N2O5
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trandolaprilat is the active metabolite of the prodrug trandolapril, classified as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] In scientific research, trandolaprilat serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ] Notably, its use extends beyond solely investigating blood pressure regulation to exploring areas such as glucose metabolism and endothelial function. [, ]

Trandolapril

Compound Description: Trandolapril is an ethyl ester prodrug that is inactive until metabolized in the liver to its active diacid metabolite, trandolaprilat. [] Trandolapril itself exhibits some direct inhibitory activity against ACE, although significantly less potent than trandolaprilat. []

Relevance: Trandolapril is the prodrug of trandolaprilat and relies on its conversion to exert antihypertensive effects. [] It shares a similar structure to trandolaprilat, differing only in the presence of an ethyl ester group. []

Enalapril

Compound Description: Enalapril, another angiotensin-converting enzyme (ACE) inhibitor, serves as a prodrug, converting to its active metabolite, enalaprilat, in the body. []

Relevance: Enalapril, like trandolaprilat, is used in the treatment of hypertension and heart failure. [] Studies often compare the efficacy and duration of action of trandolaprilat and enalapril. [] Structurally, both compounds share a proline ring and a carboxyl group, but differ in their side chains. []

Enalaprilat

Compound Description: Enalaprilat, the active metabolite of enalapril, is a potent and specific competitive inhibitor of ACE. []

Relevance: Enalaprilat serves as a direct comparator to trandolaprilat in terms of potency, duration of ACE inhibition, and effects on blood pressure regulation. [] While both are ACE inhibitors, trandolaprilat has shown greater lipophilicity and a longer duration of action compared to enalaprilat. []

Temocaprilat

Compound Description: Temocaprilat, an active metabolite of the ACE inhibitor temocapril, is recognized for its excretion primarily through the bile via an ATP-dependent active transporter known as cMOAT (canalicular multispecific organic anion transporter). []

Relevance: Although structurally similar to trandolaprilat, temocaprilat exhibits different excretion patterns. [] This difference highlights the potential for variations in pharmacokinetic properties among ACE inhibitors despite their structural similarities.

Quinaprilat

Compound Description: Quinaprilat, the active metabolite of quinapril, is another ACE inhibitor that demonstrates protective effects against hemolysis induced by lysophosphatidylcholine (LPC) in human erythrocytes. []

Relevance: Both quinaprilat and trandolaprilat share highly lipophilic properties and ACE inhibitory characteristics, contributing to their protective effects against LPC-induced hemolysis. [] These findings suggest shared mechanisms of action despite structural differences between the compounds.

Bradykinin

Compound Description: Bradykinin is a peptide that causes vasodilation, primarily by stimulating the release of nitric oxide and endothelium-derived hyperpolarizing factor (EDHF) from endothelial cells. []

Relevance: Bradykinin is a key substrate of ACE, and its levels increase following ACE inhibition by drugs like trandolaprilat. [, , ] Trandolaprilat potentiates the endothelium-dependent relaxation and hyperpolarization induced by bradykinin, suggesting an intricate interplay between the two molecules in regulating vascular tone. []

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter that induces vasodilation by stimulating endothelial cells to release nitric oxide. []

Relevance: Acetylcholine serves as a tool to study endothelium-dependent vasodilation in the presence of trandolaprilat. [] Research indicates that trandolaprilat does not directly influence acetylcholine-induced relaxation, suggesting a specific interaction with the bradykinin pathway. []

[Des-Arg9]-Bradykinin

Compound Description: [Des-Arg9]-Bradykinin acts as a selective agonist for the bradykinin B1 receptor. []

Relevance: This compound helps distinguish between the roles of bradykinin B1 and B2 receptors in trandolaprilat-induced vasodilation. Studies showed that trandolaprilat-induced relaxation was not significantly affected by the B1 antagonist, suggesting a primary role for the B2 receptor in mediating its effects. []

HOE-140

Compound Description: HOE-140 is a highly selective bradykinin B2 receptor antagonist. []

Relevance: HOE-140 is used to investigate the specific involvement of the bradykinin B2 receptor in mediating the vasodilatory effects of trandolaprilat. [] Studies showed that HOE-140 attenuated the maximal relaxation induced by trandolaprilat, confirming the critical role of the B2 receptor in trandolaprilat's mechanism of action. []

Angiotensin I

Compound Description: Angiotensin I is an inactive peptide that serves as a precursor to the potent vasoconstrictor angiotensin II. []

Relevance: Trandolaprilat's primary mechanism of action is the inhibition of ACE, which prevents the conversion of angiotensin I to angiotensin II. [, ] By blocking this conversion, trandolaprilat reduces the levels of circulating angiotensin II, leading to vasodilation and a decrease in blood pressure.

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a crucial role in regulating blood pressure and fluid balance. [, ]

Relevance: Trandolaprilat, through ACE inhibition, reduces the formation of angiotensin II, thereby counteracting its vasoconstrictive effects and lowering blood pressure. [, ] This interplay between angiotensin II and trandolaprilat highlights the drug's targeted action within the renin-angiotensin system.

Losartan

Compound Description: Losartan is an angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. []

Relevance: Losartan is often used in conjunction with trandolaprilat to investigate the interplay between angiotensin II and its receptors in the regulation of renal microcirculation. [] This combination allows researchers to dissect the contributions of different components of the renin-angiotensin system in mediating the effects of trandolaprilat.

Source and Classification

Trandolaprilat is derived from trandolapril, which is synthesized from various precursors including L-pyroglutamic acid. As a member of the angiotensin-converting enzyme inhibitor class, trandolaprilat plays a vital role in managing blood pressure and reducing cardiovascular risks associated with hypertension and heart failure .

Synthesis Analysis

The synthesis of trandolaprilat typically involves the conversion of trandolapril through hydrolysis. Several methods have been reported for synthesizing trandolapril, which can subsequently yield trandolaprilat:

  1. Synthesis of Trandolapril:
    • The synthesis begins with L-pyroglutamic acid, which is converted into its tert-butyl ester followed by N-Boc protection. This compound undergoes a stereoselective allylation using lithium hexamethyldisilazide and allyl bromide, yielding a key intermediate.
    • Coupling with L-alanine derivatives occurs using coupling reagents like PyBOP, followed by deprotection to yield trandolapril .
  2. Conversion to Trandolaprilat:
    • Trandolapril is hydrolyzed in an alkaline medium (e.g., sodium hydroxide) to yield trandolaprilat. The pH is then adjusted using hydrochloric acid to precipitate trandolaprilat from the solution .

This method is efficient and environmentally friendly, minimizing the use of organic solvents while maximizing yield.

Molecular Structure Analysis

Trandolaprilat has the chemical formula C22H30N2O5C_{22}H_{30}N_{2}O_{5}. Its structure features a complex arrangement that includes:

  • Functional Groups: The molecule contains carboxylic acid groups that are crucial for its biological activity.
  • Stereochemistry: Trandolaprilat exhibits specific stereochemical configurations that enhance its interaction with angiotensin-converting enzyme.

The molecular structure allows for significant interactions with the active site of angiotensin-converting enzyme, facilitating its inhibitory action .

Chemical Reactions Analysis

Trandolaprilat primarily participates in reactions related to its pharmacological activity:

  1. Enzyme Inhibition: As an angiotensin-converting enzyme inhibitor, trandolaprilat binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to decreased levels of angiotensin II, resulting in vasodilation and lowered blood pressure.
  2. Metabolism: Trandolapril itself undergoes extensive metabolism in the liver where it is converted into trandolaprilat. Other metabolites include diketopiperazine derivatives and glucuronide conjugates .
Mechanism of Action

Trandolaprilat exerts its pharmacological effects primarily through the inhibition of angiotensin-converting enzyme. This enzyme plays a pivotal role in the renin-angiotensin-aldosterone system by converting angiotensin I into angiotensin II, a potent vasoconstrictor:

  • Inhibition Process: By binding to the active site of angiotensin-converting enzyme, trandolaprilat reduces the formation of angiotensin II, leading to decreased vascular resistance and lower blood pressure.
  • Feedback Mechanism: The reduction in angiotensin II levels also increases plasma renin activity due to loss of negative feedback on renin release .
Physical and Chemical Properties Analysis

Trandolaprilat possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 406.49 g/mol.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: The melting point is typically around 150–155 °C .

These properties are essential for its formulation as a pharmaceutical agent.

Applications

Trandolaprilat has several important applications in medicine:

  1. Hypertension Treatment: It is primarily used for managing mild to moderate hypertension.
  2. Heart Failure Management: Trandolaprilat aids in improving survival rates following myocardial infarction and assists patients with left ventricular dysfunction.
  3. Renal Disease Progression: It is effective in slowing renal disease progression in diabetic patients with microalbuminuria or overt nephropathy .
Biocatalytic Pathways in Trandolaprilat Synthesis

Enzymatic Hydrolysis of Trandolapril Prodrugs

Trandolaprilat is generated in vivo via esterase-mediated hydrolysis of trandolapril, a prodrug designed to enhance oral bioavailability. This bioconversion occurs in hepatic and intestinal tissues, where carboxylesterases cleave the ethyl ester moiety to reveal the active dicarboxylic acid pharmacophore [1]. The enzymatic process exhibits strict regioselectivity, leaving the peptide-like bonds and other stereocentres intact while efficiently generating the active metabolite [9].

Process Considerations and In Vitro SynthesisFor analytical reference standard production and metabolic studies, in vitro chemical hydrolysis offers a practical route to trandolaprilat. The optimal procedure involves:

  • Alkaline Hydrolysis: Treating trandolapril with aqueous sodium hydroxide (4 mol/L) at ambient temperature for 2.5 hours achieves complete ester cleavage [5].
  • pH-Controlled Precipitation: Subsequent acidification of the hydrolysate to pH 3.0 ± 0.1 using hydrochloric acid triggers selective crystallization of trandolaprilat. This critical step exploits the molecule's isoelectric point and low solubility in its zwitterionic form [5].

Table 1: Influence of pH on Trandolaprilat Yield from Alkaline Hydrolysis of Trandolapril [5]

Final pHTrandolaprilat Yield (%)Observation
4.00No precipitation
3.515.4Low yield
3.263.2Moderate yield
3.085.6Optimal yield
2.867.2Moderate yield
2.613.4Low yield
2.552.7Negligible precipitation

This method achieves high yields (85.6%) and purity, confirmed by mass spectrometry (m/z: 403 [M+1]⁺, 425 [M+Na]⁺) and elemental analysis. Its advantages over earlier methods (e.g., extraction and evaporation) include operational simplicity, reduced organic solvent use, and elimination of chromatographic purification [5].

Stereoselective Synthesis via Chiral Auxiliary-Mediated Alkylation

The core challenge in synthesizing trandolaprilat lies in establishing its three contiguous stereocenters with the required (S,R,S) configuration. Chiral auxiliaries provide a powerful solution by enabling diastereoselective bond formation, where the resulting diastereomers can be separated chromatographically or crystallographically.

Whitesell's Trans-2-Phenylcyclohexanol AuxiliaryA key synthetic route towards the trans-octahydroindole moiety, a precursor in trandolapril synthesis, utilizes (1R,2R)-(-)-trans-2-phenylcyclohexanol as a chiral controller [3] [6]. The auxiliary is coupled to a prochiral glyoxylate derivative. The bulky phenyl group blocks one face, forcing ene reactions (e.g., with 2,4-dimethylpent-2-ene) or alkylations to occur preferentially from the less hindered face. This approach achieves high diastereoselectivity (d.r. >10:1), setting the critical stereochemistry at the ring fusion points later incorporated into trandolaprilat [6] [17].

Oxazolidinone and Camphorsultam AuxiliariesWhile not explicitly detailed in the trandolaprilat literature, Evans oxazolidinones (e.g., derived from phenylalanine or valine) and Oppolzer's camphorsultam represent established workhorses for stereoselective alkylation and aldol reactions in complex molecule synthesis [6]. Their application in constructing the N-(1-carboxy-3-phenylpropyl) side chain fragment of trandolaprilat is plausible:

  • The chiral auxiliary (e.g., benzyl oxazolidinone) is acylated with a protected N-carboxyalkyl aspartic acid derivative.
  • Deprotonation generates a chiral enolate, which undergoes stereoselective alkylation with a benzyl halide equivalent to introduce the phenylpropyl side chain with controlled (S) configuration.
  • Auxiliary removal (e.g., hydrolysis, LiOH/H₂O₂) yields the enantiomerically pure side chain fragment.
  • Diastereoselective peptide coupling with the chiral octahydroindole-2-carboxylate ester, followed by deprotection, would furnish trandolapril or its direct precursor [6] [19] [20].

These auxiliary-based methods leverage the predictability and high stereocontrol offered by well-defined transition states (e.g., Zimmerman-Traxler for aldol reactions), enabling scalable production of enantiopure intermediates.

Kinetic Resolution in Racemic Mixture Processing

Kinetic resolution (KR) offers an alternative strategy for obtaining enantiomerically pure intermediates required for trandolaprilat synthesis, particularly when asymmetric synthesis or chiral auxiliary approaches are less efficient. KR exploits differing reaction rates of enantiomers (kfast vs. kslow) with a chiral agent (enzyme or chiral metal complex).

Theoretical Basis and SelectivityThe effectiveness of KR is quantified by the selectivity factor, s = kfast/kslow. A higher s value enables better enantiomeric excess (ee) of either the recovered starting material or the product at practical conversions. The relationship between conversion (c), ee of the substrate (eeS), and ee of the product (eeP) is governed by:

s = ln[(1 - c)(1 - eeS)] / ln[(1 - c)(1 + eeS)]andeeP = [eeS * c] / [1 - c(1 - eeS)]

For high eeS in the recovered substrate, high conversion is needed. For high eeP in the product, an extremely large s (>50) is required, especially beyond 80% eeP [2].

Table 2: Kinetic Resolution Efficiency: Minimum Selectivity Factor (s) Required for Target ee at 50% Conversion [2] [4]

Target ee (%)Minimum s Required (Substrate)Minimum s Required (Product)
9018>50
9539>100
99198>500

Application Strategies in Synthesis

  • Enzymatic KR: Inspired by Pasteur's seminal tartrate resolution using Penicillium glaucum [2], lipases or esterases could potentially resolve racemic precursors like trandolapril esters or N-protected amino acid derivatives. For instance, a chiral esterase might selectively hydrolyze one enantiomer of a racemic trandolapril ester, yielding enantiopure trandolaprilat from the fast-reacting enantiomer and leaving unreacted ester of the opposite configuration.
  • Synthetic KR: Chiral alcohols (e.g., (-)-menthol) or amines can esterify/amidate racemic acids with differential rates. Marckwald and McKenzie's resolution of (±)-mandelic acid with (-)-menthol exemplifies this principle [2] [7]. Applying a similar strategy to a racemic precursor of the octahydroindole fragment or the side chain could provide enantiomerically enriched intermediates.
  • Parallel Kinetic Resolution (PKR): PKR overcomes the 50% yield limit of classical KR by employing two different chiral catalysts/reagents that selectively convert each enantiomer of the racemate into two distinct and separable diastereomeric products. This approach, while more complex in reagent design, offers theoretical 100% yield of enantiopure products [4]. While not yet reported for trandolaprilat intermediates, PKR represents a cutting-edge solution for complex chiral molecules.

Diastereomer Separation in Auxiliary ApproachesAlthough distinct from classical KR, auxiliary-mediated syntheses inherently generate diastereomers during key steps (e.g., alkylation of an imide). These diastereomers, possessing different physical properties (solubility, crystallization behavior, chromatographic mobility), can be separated using standard techniques like silica gel chromatography or recrystallization [3] [6] [8]. This separation is crucial before auxiliary removal to obtain enantiomerically pure intermediates en route to trandolaprilat.

Properties

CAS Number

87679-71-8

Product Name

Trandolaprilat

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N

SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indole-2-carboxylic acid
RU 44 403
RU 44403
RU-44403
trandolaprilat
trandolaprilat, (2S-(1(R*(R*)),2alpha,3abeta,7abeta))-isomer
trandolaprilat, (2S-(1(S*(R*)),2alpha,3aalpha,7abeta))-isomer
trandolaprilat, (2S-(1R*(R*)),2alpha,3aalpha,7abeta)-isomer
trandolaprilate

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.